molecular formula C21H27N5O B5314186 4-[4-(3-methylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine

4-[4-(3-methylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine

Cat. No. B5314186
M. Wt: 365.5 g/mol
InChI Key: QTYKJNFUFPVVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(3-methylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, commonly known as MP-10, is a chemical compound that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the class of pyrimidine derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of MP-10 is not fully understood. However, it has been proposed that MP-10 exerts its biological effects by inhibiting the activity of certain enzymes and receptors in the body. For example, MP-10 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MP-10 has also been found to bind to the adenosine A1 receptor, which is involved in the regulation of pain perception.
Biochemical and Physiological Effects:
MP-10 has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes and receptors in the body, including COX-2 and the adenosine A1 receptor. MP-10 has also been found to exhibit potent activity against several bacterial strains, including MRSA. In addition, MP-10 has been found to exhibit potent activity against a variety of cancer cell lines, including breast, lung, and colon cancer.

Advantages and Limitations for Lab Experiments

MP-10 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. MP-10 has also been found to exhibit potent activity against a variety of cancer cell lines and bacterial strains, making it a promising candidate for further research. However, MP-10 also has some limitations for lab experiments. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain assays. In addition, the mechanism of action of MP-10 is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on MP-10. One area of research could focus on elucidating the mechanism of action of MP-10. This could involve studying the interactions of MP-10 with specific enzymes and receptors in the body. Another area of research could focus on developing novel derivatives of MP-10 with improved biological activity and reduced toxicity. Finally, further studies could be conducted to evaluate the potential therapeutic applications of MP-10 in various disease models.

Synthesis Methods

The synthesis of MP-10 involves the reaction of 4-(3-methylbenzoyl)-1-piperazinecarboxylic acid with 2-chloro-1-piperidine in the presence of a base. The resulting intermediate is then reacted with 2,4-dichloro-5-(4-piperidinyl)-pyrimidine to yield MP-10. The synthesis of MP-10 has been optimized to yield a high purity product with good yields.

Scientific Research Applications

MP-10 has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. MP-10 has also been found to exhibit potent activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, MP-10 has been found to exhibit potent activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

(3-methylphenyl)-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-17-6-5-7-18(16-17)20(27)25-14-12-24(13-15-25)19-8-9-22-21(23-19)26-10-3-2-4-11-26/h5-9,16H,2-4,10-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYKJNFUFPVVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.